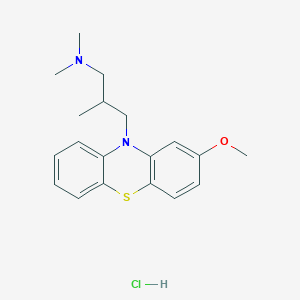

rac Methotrimeprazine Hydrochloride

Vue d'ensemble

Description

10-(3-(Dimethylamino)-2-methylpropyl)-2-methoxyphenothiazine monohydrochloride is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by its complex structure, which includes a dimethylamino group, a methoxy group, and a phenothiazine core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-(Dimethylamino)-2-methylpropyl)-2-methoxyphenothiazine monohydrochloride typically involves multiple steps. One common method starts with the preparation of the phenothiazine core, followed by the introduction of the methoxy group at the 2-position. The dimethylamino group is then added to the 3-position of the propyl chain. The final step involves the formation of the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

10-(3-(Dimethylamino)-2-methylpropyl)-2-methoxyphenothiazine monohydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Pharmacological Profile

Chemical Properties:

- CAS Number: 4185-80-2

- Molecular Formula: C19H25ClN2OS

- Molecular Weight: 364.93 g/mol

Rac Methotrimeprazine Hydrochloride acts predominantly as an antagonist at dopamine D2 receptors and has additional effects on serotonin receptors, contributing to its diverse therapeutic uses.

Psychotic Disorders

Rac Methotrimeprazine is indicated for managing various psychotic disturbances, including:

- Acute and Chronic Schizophrenia

- Senile Psychoses

- Manic-Depressive Syndromes

Clinical studies have demonstrated its efficacy in reducing psychotic symptoms and improving patient outcomes in both acute and chronic cases .

Analgesic Uses

The compound is also employed as an analgesic in several contexts:

- Cancer Pain Management

- Postoperative Pain Relief

- Neuropathic Pain (e.g., Trigeminal Neuralgia)

Research indicates that Methotrimeprazine can effectively alleviate pain due to its dual action as a sedative and analgesic .

Antiemetic Properties

Rac Methotrimeprazine is utilized to combat nausea and vomiting, particularly those of central origin, making it beneficial for patients undergoing chemotherapy or experiencing severe gastrointestinal disturbances .

Sedative Effects

The sedative properties of Rac Methotrimeprazine make it suitable for managing insomnia and anxiety disorders. It is often prescribed for short-term use to help patients achieve restful sleep .

Dosage Forms and Administration

This compound is available in various formulations:

- Injectable Solutions (25 mg/mL)

- Oral Tablets (varied strengths)

Dosage Recommendations:

- Initial dosing typically ranges from 6 mg to 25 mg daily, adjusted based on clinical response.

- In severe cases, dosages may escalate to 50 mg or more per day .

Safety Profile and Side Effects

While generally well-tolerated, Rac Methotrimeprazine can cause several side effects:

- Extrapyramidal Symptoms (EPS)

- Orthostatic Hypotension

- Sedation

- Hyperglycemia

Regular monitoring is advised, especially in elderly patients or those with pre-existing conditions such as cardiovascular disease .

Case Study Overview

A review of clinical trials and case studies reveals the following insights:

Mécanisme D'action

The mechanism of action of 10-(3-(Dimethylamino)-2-methylpropyl)-2-methoxyphenothiazine monohydrochloride involves its interaction with various molecular targets. It primarily acts on the central nervous system by blocking dopamine receptors, which helps alleviate symptoms of psychosis. Additionally, it may interact with other neurotransmitter systems, including serotonin and histamine receptors, contributing to its antiemetic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Promethazine: Known for its antiemetic and antihistamine effects.

Thioridazine: Used as an antipsychotic with a similar mechanism of action.

Uniqueness

10-(3-(Dimethylamino)-2-methylpropyl)-2-methoxyphenothiazine monohydrochloride is unique due to its specific structural modifications, which may enhance its pharmacological profile and reduce side effects compared to other phenothiazine derivatives.

Activité Biologique

Rac Methotrimeprazine Hydrochloride, a member of the phenothiazine class, is primarily utilized for its antipsychotic and antiemetic properties. Its chemical structure includes a dimethylamino group and a methoxy group, contributing to its diverse pharmacological actions. This compound is recognized for its ability to modulate various neurotransmitter systems, particularly dopamine and serotonin receptors, making it significant in the treatment of psychotic disorders, including schizophrenia and manic phases of bipolar disorder.

Rac Methotrimeprazine exhibits antagonistic activity at several key neurotransmitter receptors:

- Dopamine Receptors : It primarily targets D2 dopamine receptors, which are crucial in regulating mood and behavior. By blocking these receptors, Methotrimeprazine helps alleviate symptoms of psychosis.

- Serotonin Receptors : It also acts on 5HT2 serotonin receptors, which may enhance its antipsychotic effects and reduce side effects associated with traditional dopamine antagonists .

- Other Receptor Interactions : The compound has antagonist properties at cholinergic and histaminergic receptors, contributing to its sedative effects and potential side effects such as drowsiness and weight gain .

Pharmacokinetics

The pharmacokinetic profile of rac Methotrimeprazine indicates significant first-pass metabolism , which can affect its bioavailability and therapeutic efficacy. Studies suggest that the compound undergoes extensive hepatic metabolism, leading to variable plasma concentrations over time. This variability necessitates careful monitoring of dosing to achieve optimal therapeutic outcomes while minimizing adverse effects .

Clinical Applications

Rac Methotrimeprazine is primarily indicated for:

- Psychotic Disorders : Effective in managing schizophrenia and acute manic episodes.

- Agitation in Dementia : Recent studies have shown its utility in reducing agitation in patients with Alzheimer’s disease, although the evidence regarding adverse events remains inconclusive .

- Nausea and Vomiting : Its antiemetic properties make it useful in treating nausea associated with chemotherapy or postoperative conditions.

Cardiovascular Effects

A notable study evaluated the effects of Methotrimeprazine on epinephrine-induced ventricular arrhythmias in halothane-anesthetized dogs. The findings indicated that:

- Methotrimeprazine administration increased the arrhythmogenic dose of epinephrine required to induce ventricular arrhythmias compared to control groups.

- The drug was associated with decreased heart rate and altered blood pressure responses during arrhythmogenic events, highlighting its potential cardiovascular implications .

Efficacy in Agitation Management

A meta-analysis examining the efficacy of antipsychotics for agitation in dementia patients found that rac Methotrimeprazine significantly reduced agitation scores compared to placebo. The analysis included data from multiple randomized controlled trials (RCTs), reinforcing the compound's role in managing behavioral disturbances in dementia .

| Outcome Measure | Antipsychotics Group (Mean Change) | Control Group (Mean Change) | Effect Size (95% CI) |

|---|---|---|---|

| Reduction in Agitation (CMAI) | 20.2 decrease | 15.0 decrease | 5.2 greater decrease (2.2 to 8.2) |

Adverse Effects

While rac Methotrimeprazine is effective, it is not without risks. Common adverse effects include:

- Sedation : Drowsiness is frequently reported, particularly during initial treatment phases.

- Extrapyramidal Symptoms : Although rare, long-term use may lead to movement disorders such as tardive dyskinesia.

- Metabolic Changes : Weight gain and metabolic syndrome have been observed during prolonged therapy .

Monitoring Recommendations

Given the potential for serious side effects such as agranulocytosis and seizures, regular monitoring is recommended:

- Complete blood counts (CBC) should be conducted periodically.

- Patients should be assessed for signs of infection or fever, particularly during the first few weeks of treatment when risks are heightened.

Propriétés

IUPAC Name |

3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLGFPIWRAEFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20924552 | |

| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4185-80-2, 1236-99-3 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,β-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazine, 10-(3-(dimethylamino)-2-methylpropyl)-2-methoxy-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levomepromazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.